Fenpropathrin

Descripción

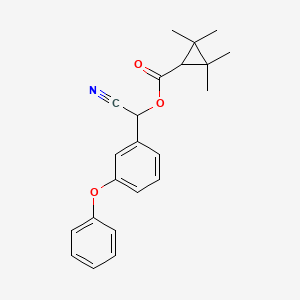

Structure

3D Structure

Propiedades

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUXKZZNEFRCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024002 | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish to brown liquid or solid, depending on purity and temperature. Used as an acaricide and insecticide., Pale yellow liquid; [Merck Index] Yellowish-brown liquid or solid; mp = 45-50 deg C; [HSDB] Yellow to brown liquid or solid (purity and temperature dependent); [CAMEO] Yellow-brown liquid or solid (depends on storage); mp = 45-50 deg C; [MSDSonline] | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In xylene 1000, cyclohexanone 1000, methanol 337 (all in g/kg at 25 °C), Soluble in common organic solvents (chloroform, acetone, methanol)., In water, 1.41X10-2 mg/l @ 25 °C. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 @ 25 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000548 [mmHg], 5.48X10-6 mm Hg @ 20 °C | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil, Yellow brown liquid or solid | |

CAS No. |

39515-41-8, 64257-84-7 | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropathrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPATHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87BH96P0MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-50 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fenpropathrin's Mechanism of Action on Insect Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropathrin, a synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in insects. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with insect sodium channels. The guide details the electrophysiological consequences of this compound binding, the putative binding sites on the channel protein, and the allosteric modulation of channel gating. Detailed experimental protocols for studying these interactions are provided, along with a summary of available quantitative data. Visual representations of key pathways and experimental workflows are included to facilitate understanding. This document is intended for researchers, scientists, and professionals involved in insecticide development and neurotoxicology.

Introduction

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in electrically excitable cells, such as neurons.[1][2][3] In insects, a single gene typically encodes the pore-forming α-subunit of the VGSC, which is the primary target for a major class of insecticides, the pyrethroids.[4] this compound is a synthetic pyrethroid that effectively controls a broad spectrum of insect pests in agriculture. Its insecticidal activity stems from its ability to disrupt the normal functioning of the insect nervous system by modifying the gating kinetics of VGSCs. This guide delves into the core mechanism of this action.

Molecular Mechanism of Action

The primary mode of action of this compound is the disruption of the normal gating of insect voltage-gated sodium channels. Pyrethroids, including this compound, bind to the sodium channel and cause a significant delay in its deactivation and inactivation processes. This prolonged opening of the channel leads to a persistent influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.

State-Dependent Binding

The action of pyrethroids on sodium channels is state-dependent, with a marked preference for the open state of the channel. This means that this compound binds more readily and with higher affinity to sodium channels that have been activated by a membrane depolarization. This use-dependent action is a key feature of pyrethroid neurotoxicity.

Putative Binding Sites: PyR1 and PyR2

Computational modeling and site-directed mutagenesis studies have led to the identification of two putative pyrethroid receptor sites, termed PyR1 and PyR2, on the insect sodium channel.

-

PyR1: This site is located in a hydrophobic cavity formed by the domain II S4-S5 linker and the IIS5 and IIIS6 helices.

-

PyR2: A second potential binding site, PyR2, has also been proposed.

It is hypothesized that the binding of this compound to these sites allosterically modulates the channel's conformation, stabilizing the open state and thereby inhibiting its closure. The precise stoichiometry and cooperativity of binding to these sites are areas of ongoing research.

Allosteric Modulation

This compound acts as an allosteric modulator of the sodium channel. Its binding to a site distinct from the channel pore induces conformational changes that affect the gating machinery. This allosteric mechanism is supported by studies showing that pyrethroids can enhance the binding of other toxins that bind to different sites on the sodium channel. The interaction of this compound with the PyR1 and PyR2 sites is thought to allosterically disrupt the intricate movements of the voltage-sensing domains and the pore domain that are necessary for normal channel gating.

Quantitative Data

Quantitative data on the specific interaction of this compound with insect sodium channels is limited in the publicly available literature. Much of the data is for pyrethroids as a class. The following table summarizes the available information.

| Parameter | Value | Insect Species/Cell Line | Comments | Reference |

| EC50 (Sodium Influx) | Potency ranked 7th out of 11 pyrethroids | Mouse cortical neurons | This study was conducted on mammalian neurons, but provides a relative potency for this compound. Deltamethrin was the most potent. | |

| Effect on Chloride Channels | Significantly decreased open channel probability at 10 µM | Mouse neuroblastoma cells | While the primary target is the sodium channel, this indicates a potential secondary effect on chloride channels. | |

| Binding Affinity (Kd) | Data not available | - | Direct radioligand binding assays for pyrethroids are challenging due to high lipophilicity and non-specific binding. |

Experimental Protocols

The study of this compound's action on insect sodium channels relies on several key experimental techniques.

Heterologous Expression and Electrophysiology

Objective: To functionally express insect sodium channels and record the effects of this compound on their electrical activity.

Protocol:

-

Channel Expression:

-

The cDNA encoding the insect voltage-gated sodium channel α-subunit is subcloned into an appropriate expression vector.

-

For enhanced expression in Xenopus laevis oocytes, the channel's cRNA is often co-injected with cRNA for an auxiliary subunit, such as TipE.

-

Oocytes are injected with the cRNA and incubated for 2-7 days to allow for channel protein expression on the oocyte membrane.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte expressing the insect sodium channel is placed in a recording chamber and perfused with a suitable external solution (e.g., ND96).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is held at a negative potential (e.g., -120 mV) to ensure channels are in the resting state.

-

Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the sodium channels, and the resulting sodium current is recorded.

-

This compound, dissolved in an appropriate solvent like DMSO and then diluted in the external solution, is perfused onto the oocyte.

-

The voltage-clamp protocol is repeated in the presence of this compound to record its effects on the sodium current, particularly the generation of a characteristic "tail current" upon repolarization, which signifies the prolonged open state of the channels.

-

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues involved in this compound binding and action.

Protocol:

-

Mutation Design: Based on computational models of the sodium channel and this compound docking, specific amino acid residues within the putative binding sites (PyR1 and PyR2) are selected for mutation.

-

Mutagenesis: Site-directed mutagenesis is performed on the sodium channel cDNA to change the selected amino acids.

-

Functional Analysis: The mutated channel is then expressed in Xenopus oocytes, and its sensitivity to this compound is assessed using TEVC as described above. A significant reduction in sensitivity to this compound in the mutant channel compared to the wild-type channel indicates that the mutated residue is critical for the insecticide's action.

Molecular Docking

Objective: To predict the binding pose and interactions of this compound within the sodium channel.

Protocol:

-

Homology Modeling: A three-dimensional model of the insect sodium channel is generated using homology modeling, often based on the crystal structures of related bacterial or mammalian sodium or potassium channels.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized.

-

Docking Simulation: Molecular docking software is used to predict the most likely binding poses of this compound within the homology model of the sodium channel. The docking results can identify key amino acid residues involved in the interaction and guide site-directed mutagenesis studies.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's neurotoxic action on insect neurons.

Experimental Workflow for Studying this compound's Effects

Caption: Workflow for investigating this compound's interaction with insect sodium channels.

Logical Relationship of this compound Binding and Channel Gating

Caption: this compound's modulation of sodium channel gating transitions.

Conclusion

This compound is a potent neurotoxin in insects due to its specific action on voltage-gated sodium channels. By binding to putative receptor sites, it allosterically modulates channel gating, leading to prolonged channel opening and subsequent hyperexcitation of the nervous system. While the general mechanism is well-understood within the context of pyrethroid insecticides, further research is needed to elucidate the specific quantitative aspects of this compound's interaction with different insect sodium channel isoforms and the precise molecular details of its binding and allosteric modulation. The experimental approaches outlined in this guide provide a framework for future investigations that will be crucial for understanding insecticide resistance and for the development of novel pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Fenpropathrin: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agricultural and household applications for the control of a broad spectrum of pests.[1][2] As a member of the Type II pyrethroids, it is characterized by the presence of an α-cyano group, which enhances its neurotoxic potency.[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary mode of action. All quantitative data are summarized in structured tables for ease of reference.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. These properties are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods and formulations.

Table 1: Chemical Identification of this compound

| Property | Value | Reference |

| IUPAC Name | [Cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate | [1] |

| CAS Number | 39515-41-8 (unstated stereochemistry); 64257-84-7 (racemate) | |

| Molecular Formula | C₂₂H₂₃NO₃ | |

| Molecular Weight | 349.43 g/mol | |

| Synonyms | Danitol, Meothrin, Fenpropanate, Tame |

Table 2: Physical Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Reference |

| Physical State | Yellow-brown solid (technical grade) | Room Temperature | Ambient | |

| Melting Point | 45-51 °C | N/A | Ambient | |

| Boiling Point | ~448.2 - 483.6 °C (rough estimate) | N/A | 760 mmHg | |

| Density | 1.15 g/cm³ | 25 | Ambient | |

| Vapor Pressure | 7.3 x 10⁻⁴ Pa | 20 | N/A | |

| Flash Point | 100 - 205 °C | N/A | N/A | |

| Refractive Index | nD26 1.5283 | 26 | N/A |

Table 3: Solubility and Partition Coefficient of this compound

| Property | Value | Temperature (°C) | Reference |

| Water Solubility | 0.014 mg/L | 25 | |

| Solubility in Organic Solvents | |||

| Acetone | >500 g/L | 23 | |

| Cyclohexanone | 950 g/L | 25 | |

| Methanol | 266 g/L | 25 | |

| Xylene | 860 g/L | 25 | |

| Octanol-Water Partition Coefficient (LogP) | 5.48 - 6.0 | 20 |

Table 4: Stability of this compound

| Condition | Stability |

| Alkaline Media | Unstable, decomposes. |

| Light and Air | Leads to oxidation and loss of activity. |

| Storage (60°C) | No significant breakdown after 20 weeks. |

| Soil Half-life (Aerobic) | 11 to 34 days. |

| Soil Half-life (Anaerobic) | >1 year. |

Experimental Protocols

The determination of the physicochemical properties of pesticides like this compound is guided by internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), the United States Environmental Protection Agency (EPA), and the Collaborative International Pesticides Analytical Council (CIPAC). Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method - OECD 102)

The melting point of this compound is determined using the capillary tube method as outlined in OECD Guideline 102.

-

Sample Preparation: A small amount of finely powdered, dry technical-grade this compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-4 mm by tapping the tube.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting point.

-

The apparatus is allowed to cool, and a new sample is prepared.

-

The sample is then heated at a slower, controlled rate (approximately 1°C/minute) as the temperature approaches the previously determined approximate melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the end of melting. The range between these two temperatures is the melting range.

-

Vapor Pressure Determination (Gas Saturation Method - OECD 104 / EPA 830.7950)

The vapor pressure of this compound can be determined using the gas saturation method.

-

Principle: A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a known flow rate and constant temperature, slow enough to ensure saturation of the gas with the substance's vapor.

-

Apparatus: The setup includes a gas supply with flow control, a saturation column containing the test substance on a solid support, a trapping system (e.g., sorbent tubes), and a temperature-controlled environment.

-

Procedure:

-

A known amount of this compound is coated onto an inert support material and packed into the saturation column.

-

The system is brought to the desired temperature and allowed to equilibrate.

-

A controlled flow of inert gas is passed through the saturation column for a measured period.

-

The vaporized this compound is captured in the trapping system.

-

The amount of trapped this compound is quantified using a suitable analytical method, such as gas chromatography (GC).

-

The vapor pressure is calculated from the mass of the substance transported, the volume of gas passed, and the temperature.

-

Water Solubility Determination (Shake-Flask Method - OECD 105)

The water solubility of this compound is determined using the shake-flask method.

-

Principle: An excess amount of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined.

-

Procedure:

-

An amount of this compound in excess of its expected water solubility is added to a flask containing a known volume of distilled water.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) until equilibrium is reached. The time to reach equilibrium is determined in a preliminary test.

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The experiment is repeated to ensure reproducibility.

-

Octanol-Water Partition Coefficient (HPLC Method - OECD 117)

The octanol-water partition coefficient (Kow or LogP) of this compound can be estimated using the HPLC method.

-

Principle: There is a correlation between the retention time of a substance in a reversed-phase HPLC system and its octanol-water partition coefficient. The logarithm of the retention factor (log k) is linearly related to the logP for a series of structurally related reference compounds.

-

Apparatus: A standard HPLC system with a reversed-phase column (e.g., C18) and a suitable detector (e.g., UV) is used.

-

Procedure:

-

A series of reference compounds with known logP values, bracketing the expected logP of this compound, are selected.

-

The retention times of the reference compounds and this compound are determined under isocratic elution conditions using a mobile phase of methanol/water or acetonitrile/water.

-

The logarithm of the retention factor (log k) is calculated for each substance.

-

A calibration graph of logP versus log k is plotted for the reference compounds.

-

The logP of this compound is determined by interpolation from the calibration graph using its measured log k value.

-

Signaling Pathway and Experimental Workflows

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

This compound, as a Type II pyrethroid, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. These channels are crucial for the propagation of nerve impulses. This compound binds to the open state of the VGSC, preventing its normal inactivation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The continuous firing of the neuron results in hyperexcitability, tremors, paralysis, and ultimately, the death of the insect.

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow: Assessing this compound's Effect on Ion Channels

The following workflow outlines a typical experimental approach to characterize the interaction of this compound with ion channels, such as VGSCs, using electrophysiological techniques.

References

- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the link between pyrethroids exposure and dopaminergic degeneration through morphometric, immunofluorescence, and in-silico approaches: the therapeutic role of chitosan-encapsulated curcumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid for Fenpropathrin Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a crucial intermediate in the manufacture of the pyrethroid insecticide, Fenpropathrin. This document details two principal synthesis routes: one commencing from glycine and the other from dichloroacetyl chloride. It includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers and chemical development professionals in understanding and implementing these synthetic strategies. The information is compiled from scientific literature and patent filings to ensure a thorough and practical resource.

Introduction

This compound is a widely used broad-spectrum pyrethroid insecticide and acaricide, effective against a variety of pests on crops such as cotton, vegetables, and fruits.[1] The core structure of this compound features a cyclopropanecarboxylate moiety derived from 2,2,3,3-tetramethylcyclopropanecarboxylic acid. The efficient and cost-effective synthesis of this acid is paramount to the industrial production of this compound.[2] This guide will explore the most prominent and industrially relevant synthetic methodologies for obtaining this key intermediate.

Synthesis Pathways of 2,2,3,3-tetramethylcyclopropanecarboxylic acid

Two primary synthetic routes have been established for the industrial production of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. The selection of a particular pathway often depends on factors such as raw material availability, cost, and environmental considerations.

Pathway 1: Synthesis from Glycine

This pathway utilizes glycine as a readily available and inexpensive starting material. The overall process involves esterification, diazotization, cyclopropanation, and finally, saponification followed by acidification.[2]

Caption: Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid from Glycine.

Step 1: Esterification of Glycine

-

Procedure: Glycine is reacted with a C4-C6 linear or branched saturated fatty alcohol (e.g., n-butanol) in the presence of concentrated hydrochloric acid. The reaction is carried out under azeotropic dehydration conditions to remove water and drive the reaction to completion, yielding the corresponding glycine ester hydrochloride.[2]

-

Reaction Conditions: The oil bath temperature is maintained at approximately 125-135°C.[3]

Step 2: Diazotization of Glycine Ester Hydrochloride

-

Procedure: The glycine ester hydrochloride is dissolved in a suitable solvent (e.g., dichloroethane) and cooled. An aqueous solution of sodium nitrite is added dropwise, followed by the addition of dilute sulfuric acid to generate the diazoacetate ester.

-

Reaction Conditions: The reaction temperature is maintained at -5°C.

Step 3: Cyclopropanation

-

Procedure: The diazoacetate ester solution is reacted with tetramethylethylene (2,3-dimethyl-2-butene) in the presence of a catalyst to form the 2,2,3,3-tetramethylcyclopropanecarboxylate ester. Catalysts for this type of reaction are typically based on rhodium or copper.

-

Note: Specific details for the industrial-scale catalyst and conditions for this exact substrate are proprietary and not fully disclosed in the public literature.

Step 4: Saponification and Acidification

-

Procedure: The crude 2,2,3,3-tetramethylcyclopropanecarboxylate ester is saponified using an aqueous solution of sodium hydroxide, often in the presence of ethanol as a co-solvent. The reaction mixture is refluxed for several hours. After saponification, the alcohol is distilled off, and the remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 2-4. This precipitates the 2,2,3,3-tetramethylcyclopropanecarboxylic acid as a white solid. The product is then filtered, washed with water, and dried.

-

Reaction Conditions: Reflux at 95-105°C for approximately 8 hours. Acidification is carried out at around 70°C.

| Step | Key Reagents | Temperature (°C) | Duration | Yield | Purity | Reference |

| Diazotization | Glycine butyl ester HCl, Sodium nitrite | -5 | 15-25 min | 88-95% | - | |

| Saponification & Acidification | Butyl 2,2,3,3-tetramethylcyclopropanecarboxylate, NaOH, HCl | 95-105 | 8 hours | 91-94% | >98% | |

| Overall Yield (from Glycine) | - | - | - | 55% | >96.5% |

Pathway 2: Synthesis from Dichloroacetyl Chloride and Tetramethylethylene

This route involves the cycloaddition of dichloroketene (generated in situ from dichloroacetyl chloride) with tetramethylethylene, followed by a Favorskii rearrangement of the resulting cyclobutanone intermediate.

References

Metabolic Fate of Fenpropathrin in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide widely used in agriculture to control a variety of pests.[1] As a Type II pyrethroid, it contains an α-cyano group and primarily acts on the nervous system of insects by interfering with sodium channels.[1][2] While effective against target organisms, understanding its metabolic fate in mammalian systems is crucial for assessing potential risks to human health and for the development of safer alternatives. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals, with a focus on quantitative data, experimental methodologies, and the elucidation of its metabolic pathways.

Absorption

The absorption of this compound in mammals is dependent on the route of exposure. Oral absorption is significantly higher than dermal absorption.

Oral Absorption: Studies in rats using radiolabelled this compound have demonstrated rapid absorption following oral administration.[3] Following a single oral gavage dose of 1.5 mg/kg body weight in rats, absorption was rapid.[3] In another study with rats, single oral doses of [14C-acid]this compound and [14C-alcohol]this compound at 2.4–26.8 mg/kg bw resulted in rapid and almost complete elimination, indicating efficient absorption. While there are no human-specific data for this compound, studies on another type II pyrethroid, cypermethrin, showed oral absorption in humans to be between 19 and 57 percent.

Dermal Absorption: Dermal absorption of pyrethroids, including this compound, is generally low in mammals. This is considered a key factor in their selective toxicity towards insects over mammals. Based on excretion studies of other pyrethroids, dermal absorption of this compound in humans is estimated to be less than 1.5%.

Distribution

Following absorption, this compound is distributed to various tissues. Due to its lipophilic nature, it has a tendency to accumulate in fatty tissues, although this is limited and transient.

In a study with rats administered a single oral dose of radiolabelled this compound, low residues were found in blood, liver, kidney, fat, muscle, and brain 24 hours after dosing. These residues depleted rapidly over the following 7 days to barely detectable levels. Eight days after treatment, less than 1.5% of the administered dose remained in the body. The highest concentrations were measured in fat, which also declined over time, though not as rapidly as in other tissues. This compound and its acid metabolite, TMPA, were the major radiolabelled compounds found in tissues.

Metabolism

The biotransformation of this compound in mammals is extensive and rapid, leading to less toxic metabolites that are more readily excreted. The primary metabolic reactions involve ester cleavage, oxidation, and subsequent conjugation. The liver is the main site of metabolism, with microsomal carboxylesterases and cytochrome P450 (CYP) enzymes playing crucial roles.

The major biotransformation reactions of this compound in rats include:

-

Oxidation: This occurs at the methyl groups of the acid moiety (2,2,3,3-tetramethylcyclopropanecarboxylic acid or TMPA) and at the 2'- and 4'-positions of the alcohol moiety (α-cyano-3-phenoxybenzyl alcohol).

-

Ester Cleavage: The ester linkage is hydrolyzed, breaking the molecule into its constituent acid and alcohol moieties. This is a critical detoxification step. There is some stereospecificity, with trans-isomers being hydrolyzed more rapidly than cis-isomers.

-

Conjugation: The resulting carboxylic acids, alcohols, and phenols are conjugated with endogenous molecules such as glucuronic acid, sulfuric acid, and glycine to increase their water solubility and facilitate excretion.

The α-cyano group in this compound reduces its susceptibility to hydrolysis and oxidation to some extent. However, this group is metabolized to a corresponding aldehyde and then oxidized to a carboxylic acid, which allows for efficient excretion.

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound in mammals.

Excretion

This compound and its metabolites are rapidly and almost completely eliminated from the body, primarily through urine and feces.

In a study with rats given a single oral dose of [14C-benzyl]- and [14C-cyclopropyl]-labelled this compound, excretion was nearly complete (97%) within 48 hours. Approximately 56% of the administered dose was excreted in the urine and 40% in the feces within this timeframe. The excretion of radioactivity in expired air was negligible (0.005%). The elimination half-life for urinary excretion was 11-16 hours, and for faecal excretion, it was 7-9 hours.

The pattern of metabolites can vary depending on the route of administration. For instance, with the related pyrethroid cypermethrin, the ratio of trans- to cis-cyclopropane acids in urine differed between oral and dermal dosing.

Quantitative Data Summary

The following tables summarize the quantitative data on the absorption, distribution, and excretion of this compound in rats.

Table 1: Excretion of this compound in Rats Following a Single Oral Dose

| Time Post-Dose | Route of Excretion | Percentage of Administered Dose | Reference |

| 48 hours | Urine | ~56% | |

| 48 hours | Feces | ~40% | |

| 48 hours | Total | ~97% | |

| 7 days | Urine (acid label) | 26.8 - 43.8% | |

| 7 days | Feces (acid label) | 58.1 - 70.4% | |

| 7 days | Urine (alcohol label) | 26.0 - 42.7% | |

| 7 days | Feces (alcohol label) | 54.1 - 71.0% |

Table 2: Tissue Distribution of this compound-Derived Radioactivity in Rats 8 Days Post-Oral Administration

| Tissue | Percentage of Administered Dose Remaining | Reference |

| Total Body | < 1.5% |

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available in the public domain. However, based on the provided information, a general methodology for a mammalian metabolism study of this compound can be outlined.

General Workflow for a this compound Metabolism Study

Caption: Generalized experimental workflow for a this compound metabolism study.

1. Test Substance: this compound, radiolabelled with Carbon-14 (¹⁴C) in either the cyclopropyl (acid) or benzyl (alcohol) moiety to trace the fate of different parts of the molecule.

2. Animal Model: Male and female rats (e.g., Sprague-Dawley or dd strain) are commonly used. For certain studies, bile duct-cannulated rats may be used to study biliary excretion.

3. Dosing:

-

Route: Typically oral gavage to simulate ingestion.

-

Vehicle: A suitable vehicle such as corn oil or 10% gum arabic is used to dissolve or suspend the this compound.

-

Dose Levels: Both low (e.g., 1.5 - 2.5 mg/kg bw) and high (e.g., 25 mg/kg bw) doses are administered to assess dose-dependent effects on metabolism and kinetics. Single and repeated dosing regimens may be employed.

4. Sample Collection:

-

Urine and feces are collected at various time points (e.g., 24, 48, 72 hours, and up to 7-8 days) post-dosing.

-

At the end of the study, animals are sacrificed, and various tissues (e.g., blood, liver, kidney, fat, muscle, brain) are collected for residue analysis.

5. Analytical Methods:

-

Quantification of Radioactivity: Total radioactivity in samples is measured using liquid scintillation counting to determine the extent of absorption and excretion.

-

Metabolite Profiling and Identification:

-

Samples are extracted to isolate this compound and its metabolites.

-

Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the parent compound and its metabolites.

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the chemical structures of the metabolites.

-

Gas Chromatography (GC) with various detectors (e.g., nitrogen/phosphorous flame ionization detector, mass spectrometry) can also be employed for analysis.

-

Conclusion

The metabolic fate of this compound in mammalian systems is characterized by rapid absorption following oral ingestion, limited distribution with transient accumulation in fat, extensive and rapid metabolism, and efficient excretion. The primary metabolic pathways involve ester hydrolysis and oxidation, followed by conjugation, which collectively lead to the detoxification of the parent compound. These pharmacokinetic properties contribute to the relatively low toxicity of this compound in mammals compared to insects. A thorough understanding of these processes is essential for conducting accurate risk assessments and for guiding the development of future insecticides with improved safety profiles.

References

Toxicological Profile of Fenpropathrin in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide used to control a wide range of pests on various crops.[1] As a non-systemic insecticide, it acts on contact and through ingestion.[1] Its mode of action, typical of pyrethroids, involves the disruption of the nervous system. While effective against target pests, there is a significant body of evidence detailing its toxicity to non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on mammals, birds, aquatic life, bees, and soil organisms. It includes a summary of quantitative toxicity data, detailed experimental protocols for key studies, and visualizations of toxicological pathways and experimental workflows.

Mechanism of Action

This compound is classified as a Type II synthetic pyrethroid due to the presence of an alpha-cyano group.[2][3] However, it exhibits neurotoxicological properties of both Type I and Type II pyrethroids.[4] The primary mechanism of action is the modulation of voltage-gated sodium channels in the nervous system. This compound binds to these channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve impulses, hyperexcitation, paralysis, and ultimately, death of the organism. While highly effective against insects, its toxicity to mammals and other non-target organisms is generally lower due to differences in sodium channel sensitivity and metabolic pathways.

In addition to its primary neurotoxic effects, studies have indicated that this compound can induce oxidative stress, leading to cellular damage. There is also evidence of its potential as an endocrine disruptor, particularly in aquatic organisms.

Visualized Signaling Pathways

Toxicological Data

The following tables summarize the quantitative toxicological data for this compound in various non-target organisms.

Mammalian Toxicity

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat (male) | 54.0 mg/kg bw | |

| Rat (female) | 48.5 mg/kg bw | ||

| Rat | 52.72 ± 8.61 mg/kg bw (male), 48.08 ± 8.13 mg/kg bw (female) | ||

| Acute Dermal LD50 | Rat (male) | 1600 mg/kg bw | |

| Rat (female) | 870 mg/kg bw | ||

| Rabbit | >5000 mg/kg bw | ||

| Acute Inhalation LC50 | Rat | >556 mg/m³ | |

| Chronic Toxicity NOAEL | Rat (2-year) | 5 mg/kg/day | |

| Dog (1-year) | 3 mg/kg/day | ||

| Reproductive Toxicity NOAEL | Rat (Parental) | 2.6 mg/kg/day | |

| Rat (Offspring) | 2.6 mg/kg/day | ||

| Developmental Toxicity NOAEL | Rat (Maternal) | 0.4 mg/kg/day | |

| Rat (Developmental) | >10 mg/kg/day | ||

| Rabbit (Maternal) | 4 mg/kg/day | ||

| Rabbit (Developmental) | >36 mg/kg/day |

Avian Toxicity

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Mallard Duck | 1089 mg/kg | |

| Bobwhite Quail | >10000 mg/kg | ||

| Dietary LC50 (8-day) | Mallard Duck | >10000 ppm | |

| Bobwhite Quail | >10000 ppm |

Aquatic Toxicity

| Endpoint | Species | Value (96-hour) | Reference |

| LC50 | Rainbow Trout (Oncorhynchus mykiss) | 2.3 µg/L | |

| Bluegill Sunfish (Lepomis macrochirus) | 1.9 µg/L | ||

| Zebrafish (Danio rerio) | 3.375 µg/L | ||

| Common Carp (Cyprinus carpio) | 28.48 µg/L (24-hour) | ||

| EC50 (48-hour) | Daphnia magna (water flea) | 0.3 µg/L |

Toxicity to Other Non-Target Organisms

| Endpoint | Species | Value | Reference |

| Acute Contact LD50 (48-hour) | Honey Bee (Apis mellifera) | 0.05 µ g/bee | |

| Acute LC50 (14-day) | Earthworm (Eisenia fetida) | 184 mg/kg soil | |

| EC50 (72-hour) | Algae (Selenastrum capricornutum) | 2 mg/L |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Mammalian Acute Oral Toxicity (Based on OECD Guideline 401 - now superseded but historically relevant)

-

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females.

-

Procedure:

-

Animals are fasted prior to dosing (e.g., overnight for rats).

-

The test substance, usually dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by gavage in a single dose.

-

Multiple dose groups are used with a sufficient number of animals per group (typically 5-10).

-

A control group receives the vehicle only.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Avian Acute Oral Toxicity (Based on OECD Guideline 223)

-

Objective: To determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Species: Typically Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Procedure:

-

Birds are acclimated to laboratory conditions.

-

The test substance is administered as a single oral dose via gavage.

-

The study can be conducted as a limit test (a single high dose) or a dose-response study with multiple dose levels.

-

A control group receives the vehicle only.

-

Birds are observed for mortality and signs of toxicity for at least 14 days. Body weight and food consumption are monitored.

-

A gross necropsy is performed on all birds.

-

-

Data Analysis: The LD50 and its 95% confidence intervals are calculated.

Fish Acute Toxicity (Based on OECD Guideline 203)

-

Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Procedure:

-

Fish are exposed to the test substance in a static, semi-static, or flow-through system.

-

At least five concentrations of the test substance in a geometric series are used.

-

A control group is maintained under identical conditions without the test substance.

-

The exposure period is 96 hours.

-

Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

-

-

Data Analysis: The LC50 at 96 hours is determined using statistical methods.

Earthworm Acute Toxicity (Based on OECD Guideline 207)

-

Objective: To assess the acute toxicity of a substance to earthworms.

-

Test Species: Eisenia fetida.

-

Procedure:

-

Adult earthworms are placed in containers with artificial soil that has been treated with the test substance.

-

A range of concentrations is tested, along with a control group.

-

The test duration is 14 days.

-

Mortality is assessed at 7 and 14 days. Changes in body weight and behavior are also noted.

-

-

Data Analysis: The LC50 is calculated for the 14-day exposure period.

Visualized Experimental Workflow

Conclusion

The toxicological profile of this compound indicates a high level of toxicity to several non-target organisms, particularly aquatic life and bees. Its primary mode of action through the disruption of sodium channels is well-established, and emerging evidence points to secondary effects such as oxidative stress and endocrine disruption. The provided quantitative data and experimental protocols serve as a critical resource for researchers and professionals in assessing the environmental risks associated with this compound use and in the development of safer alternatives. Strict adherence to application guidelines is essential to mitigate the adverse effects of this pesticide on non-target populations.

References

Fenpropathrin discovery and history of development

An In-depth Technical Guide to the Discovery and Development of Fenpropathrin

Abstract

This compound is a potent synthetic pyrethroid insecticide and acaricide valued for its broad-spectrum efficacy and contact and stomach action. First synthesized in 1971 and commercialized in 1980, it represented a significant advancement in the development of light-stable pyrethroids.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, tailored for researchers, scientists, and professionals in drug and pesticide development. It covers its synthesis, mechanism of action, toxicological profile, and key experimental methodologies, presenting quantitative data in structured tables and illustrating complex pathways and workflows through detailed diagrams.

Discovery and History of Development

The development of this compound is rooted in the history of pyrethroid chemistry, which began with the study of natural pyrethrins extracted from chrysanthemum flowers.[3][4] These natural insecticides, while effective, suffered from rapid degradation in sunlight, limiting their agricultural applications.[4] This spurred research into synthetic analogues with improved stability.

This compound, chemically known as (RS)-α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate, was the first of the light-stable synthetic pyrethroids to be synthesized in 1971. It was developed by esterifying 2,2,3,3-tetramethylcyclopropanecarboxylic acid with α-cyano-3-phenoxybenzyl alcohol. Its commercialization in 1980 marked a key milestone, offering a durable solution for controlling a wide range of pests, particularly mites, in fruit trees, cotton, and vegetables. This compound is classified as a Type II pyrethroid, a designation for pyrethroids containing an α-cyano group, which are generally more potent neurotoxins to insects than their Type I counterparts.

References

- 1. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound, a Widely Used Pesticide, Causes Dopaminergic Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Mode of Action of Type II Pyrethroids: The Case of Fenpropathrin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fenpropathrin is a potent synthetic pyrethroid insecticide that exhibits a complex and multifaceted mode of action, primarily targeting the nervous system of insects and, to a lesser extent, mammals. As a Type II pyrethroid, its structure is characterized by an α-cyano group, which confers distinct toxicological properties compared to Type I pyrethroids.[1][2][3][4] The primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), leading to prolonged channel opening, nerve hyperexcitation, paralysis, and eventual death of the target organism. However, emerging research indicates that this compound and other Type II pyrethroids also interact with secondary targets, including voltage-gated calcium (VGCCs) and chloride channels (VGCCs), as well as GABA receptors. Furthermore, studies have implicated this compound in dopaminergic neurodegeneration and pathways associated with Parkinson's-like symptoms, highlighting its complex toxicological profile. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal insecticidal activity of this compound stems from its interaction with voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.

State-Dependent Channel Binding and Gating Modification

This compound, like other Type II pyrethroids, acts as a potent modulator of VGSCs by binding to them and disrupting their normal gating kinetics. These pyrethroids preferentially bind to the open state of the sodium channel. This binding stabilizes the open conformation, significantly delaying the channel's deactivation (closing) process.

The consequence of this prolonged channel opening is an uncontrolled and sustained influx of sodium ions (Na+) into the nerve cell. This leads to a persistent depolarization of the neuronal membrane, causing repetitive firing of nerve impulses, a state of hyperexcitation, and ultimately, suppression of the action potential. This sequence of events culminates in paralysis and death of the insect. The α-cyano group present in Type II pyrethroids like this compound is structurally crucial for this profound inhibition of sodium channel deactivation, which is significantly more pronounced than the effect observed with Type I pyrethroids.

Molecular studies on insect sodium channels have identified specific residues that are critical for the action of Type II pyrethroids. For instance, in the cockroach sodium channel, the residue G1111 and two positively charged lysines located in the intracellular linker between domains II and III have been shown to be specifically involved in the action of Type II, but not Type I, pyrethroids.

Caption: Primary mode of action of this compound on voltage-gated sodium channels (VGSCs).

Secondary and Downstream Mechanisms of Action

While VGSCs are the primary target, the neurotoxic effects of this compound are amplified by its interactions with other neuronal targets and downstream cellular pathways.

GABA-gated Chloride Channels

Type II pyrethroids can act as antagonists at the γ-aminobutyric acid (GABA) receptor-ionophore complex. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. By antagonizing this action, Type II pyrethroids can reduce inhibitory neurotransmission, contributing to the overall hyperexcitatory state. However, some studies suggest this effect may be indirect, occurring as a consequence of VGSC activation and subsequent changes in membrane potential that affect chloride flux. The potency of pyrethroids at GABA receptors is generally much lower than at VGSCs.

Voltage-Gated Calcium and Chloride Channels

This compound and other pyrethroids have been shown to affect voltage-gated calcium and chloride channels.

-

Calcium Channels (VGCCs): Pyrethroid-induced depolarization from VGSC modification can subsequently activate VGCCs, leading to an influx of Ca2+. This elevated intracellular calcium can trigger excitotoxicity and disrupt various cellular processes. Molecular docking studies have shown that this compound has a high binding affinity for VGCCs, suggesting a potential direct interaction as well.

-

Chloride Channels (VGCls): Certain Type II pyrethroids, including this compound, have been found to decrease the open-channel probability of voltage-gated chloride channels. This reduction in chloride conductance would further enhance neuronal excitability, synergizing the primary effect on sodium channels.

Dopaminergic Neurotoxicity and Other Pathways

Chronic exposure to this compound has been linked to dopaminergic degeneration and Parkinson's-like symptoms in both human cases and animal models.

-

Mdm2-p53 Pathway: this compound can increase the expression of murine double minute 2 (Mdm2) and decrease p53 expression. This promotes the ubiquitination and degradation of the glutamate transporter 1 (GLT-1), leading to glutamate accumulation and excitotoxicity.

-

Dopamine and Vesicular Monoamine Transporters: Studies show this compound can increase the expression of the dopamine transporter (DAT) while decreasing the vesicular monoamine transporter 2 (VMAT2). This combination is thought to increase cytosolic dopamine levels, leading to oxidative stress and damage to dopaminergic neurons.

Caption: Secondary targets and downstream pathways affected by this compound.

Quantitative Data Summary

The toxicity and activity of this compound have been quantified in various studies. The following tables summarize key data points.

Table 1: Acute Toxicity Data for this compound

| Species | Sex | Route | LD50 | NOAEL | Reference |

| Wistar Rat | Male | Oral | 52.72 ± 8.61 mg/kg | 10 mg/kg | |

| Wistar Rat | Female | Oral | 48.08 ± 8.13 mg/kg | 10 mg/kg | |

| Mouse | Male | Oral | 67 mg/kg | - | |

| Mouse | Female | Oral | 58 mg/kg | - | |

| Honey Bee | - | - | LC50 (72h) = 2.9 ppm | - |

LD50: Median Lethal Dose. NOAEL: No Observed Adverse Effect Level.

Table 2: In Vitro Dose-Response Data for this compound

| Cell Line / System | Effect Measured | Concentration Range | Key Finding | Reference |

| SH-SY5Y Cells | Cell Viability (MTT) | 1 - 100 µM | Dose-dependent inhibition of viability | |

| SH-SY5Y Cells | Apoptosis (Annexin V) | - | Dose- and time-dependent increase in apoptosis | |

| SH-SY5Y Cells | Lewy Body-like Inclusions | > 10 µM | Formation of inclusions observed | |

| Mouse Neuroblastoma Cells | Chloride Channel Activity | 10 µM | Significantly decreased open channel probability |

Table 3: Molecular Docking Binding Affinity

| Target Protein | Binding Energy (kcal/mol) | Reference |

| Voltage-gated sodium channel (scn1lab) | -9.7 | |

| Voltage-gated calcium channel (cacna1sb) | High Affinity | |

| Voltage-gated chloride channel (clcn3) | High Affinity |

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mode of action of this compound.

Electrophysiological Recording (Patch-Clamp)

Objective: To measure the effect of this compound on the kinetics of ion channels (e.g., VGSCs, VGCls) in isolated neurons or cell lines expressing the channel of interest.

Methodology:

-

Cell Preparation: Neurons (e.g., mouse neocortical neurons, dorsal root ganglion neurons) or a suitable cell line (e.g., neuroblastoma cells) are cultured on glass coverslips.

-

Recording Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope. The chamber is perfused with an external physiological salt solution.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is mounted on a micromanipulator.

-

Seal Formation: The pipette is carefully brought into contact with a single cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.

-

Configuration: The experiment can be performed in various configurations:

-

Whole-cell: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell. This is used to record the sum of currents from all channels on the cell.

-

Excised Patch (Inside-out/Outside-out): A small patch of membrane is pulled away from the cell, allowing for the study of single-channel activity with precise control over the solution bathing either the intracellular (inside-out) or extracellular (outside-out) face of the channel.

-

-

Data Acquisition: A voltage-clamp amplifier is used to hold the membrane potential at a set level and record the ionic currents that flow through the channels in response to voltage steps.

-

Compound Application: this compound, dissolved in a suitable vehicle (e.g., DMSO) and diluted in the external solution, is applied to the cell via the perfusion system.

-

Analysis: Recorded currents before and after drug application are analyzed to determine changes in channel properties, such as activation, inactivation, deactivation rates, and open-channel probability.

Caption: A generalized workflow for an electrophysiology (patch-clamp) experiment.

Acute Oral Toxicity (LD50) Determination in Rats

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Methodology: (Based on Miller and Tainter, 1944 method as cited in)

-

Animal Model: Adult Wistar rats are used, separated by sex.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a set period before the experiment.

-

Dose Preparation: this compound is dissolved in a suitable vehicle, such as corn oil.

-

Dose Administration: Animals are divided into groups (e.g., 5 dose groups plus a control group for each sex). A single dose of this compound is administered orally via gavage at varying concentrations (e.g., 15, 30, 45, 60, 75 mg/kg body weight). The control group receives only the vehicle.

-

Observation: Animals are monitored closely for signs of toxicity (e.g., salivation, tremors, choreoathetosis, seizures) and mortality at regular intervals (e.g., 2, 4, 6, 24, 48, 72, and 96 hours).

-

Data Collection: The number of deceased rats in each group is recorded after the observation period (e.g., 96 hours).

-

LD50 Calculation: The percentage of mortality for each dose is converted to a probit value. The LD50 is then calculated by plotting the probit of mortality against the logarithm of the dose, allowing for the determination of the dose that causes 50% mortality.

Analysis of Pyrethroids in Environmental Samples

Objective: To extract and quantify this compound and other pyrethroids from water or sediment samples.

Methodology: (Based on USGS method)

-

Sample Collection & Preparation:

-

Water: A 1-L water sample is filtered.

-

Sediment: Sediment samples are prepared for extraction.

-

-

Extraction:

-

Water: Pyrethroids are extracted from the filtered water using solid-phase extraction (SPE).

-

Sediment: Microwave-assisted extraction (MAE) is used to extract pyrethroids from the sediment.

-

-

Cleanup (for sediment): The sediment extract undergoes cleanup to remove matrix interferences using SPE and high-performance liquid chromatography with gel-permeation chromatography (HPLC-GPC).

-

Quantification: The concentrations of pyrethroids in the final extracts are determined using gas chromatography/mass spectrometry (GC/MS) or tandem mass spectrometry (GC/MS/MS) for greater sensitivity and specificity.

Conclusion

The mode of action of the Type II pyrethroid this compound is complex, centered on the potent modulation of voltage-gated sodium channels. Its ability to lock these channels in a prolonged open state leads to the characteristic neurotoxic symptoms of hyperexcitation and paralysis in target pests. This primary mechanism is further amplified by interactions with a suite of secondary targets, including GABA-gated chloride channels, voltage-gated calcium channels, and voltage-gated chloride channels, which collectively disrupt neuronal homeostasis. Moreover, recent findings linking this compound to specific downstream cellular pathways, such as the Mdm2-p53 axis and dopaminergic transport systems, underscore its potential for inducing complex neurodegenerative effects. A comprehensive understanding of this multi-target profile is critical for the development of novel insecticides, the management of resistance, and the assessment of environmental and human health risks.

References

- 1. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of the Pyrethroid Pesticide this compound on the Cardiac Performance of Zebrafish and the Potential Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondpesticides.org [beyondpesticides.org]

The Toxicological Profile of Fenpropathrin in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of fenpropathrin in rat models. The information presented herein is synthesized from a variety of toxicological studies and is intended to serve as a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development. This document details the experimental protocols used in these studies, presents key quantitative data in a clear and accessible format, and illustrates the underlying toxicological mechanisms and experimental workflows through detailed diagrams.

Executive Summary

This compound, a synthetic pyrethroid insecticide, demonstrates a range of toxic effects in rats following acute and chronic exposure. Acute toxicity is primarily characterized by neurotoxic effects, consistent with its mechanism of action as a sodium channel modulator. Chronic exposure at sufficient doses can lead to reduced body weight gain and other clinical signs of toxicity, although it has not been found to be carcinogenic in rats. This guide provides the critical data points, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), and the methodologies used to determine them.

Acute Toxicity

Acute exposure to this compound in rats typically results in rapid onset of clinical signs of neurotoxicity.

Quantitative Data

The following table summarizes the key quantitative data from acute toxicity studies of this compound in rats.

| Study Type | Route of Administration | Vehicle | Sex | LD50/LC50 | NOAEL | Reference |

| Acute Oral Toxicity | Oral Gavage | Corn Oil | Male | 52.72 ± 8.61 mg/kg bw | 10 mg/kg bw | [1][2] |

| Female | 48.08 ± 8.13 mg/kg bw | 10 mg/kg bw | [1][2] | |||

| Acute Dermal Toxicity | Dermal | - | - | 870 - >5000 mg/kg bw | - | [3] |

| Acute Inhalation Toxicity | Inhalation | - | - | ≥ 556 mg/m³ | - | |

| Acute Neurotoxicity | Oral Gavage | Corn Oil | Male & Female | - | 15 mg/kg bw |

Clinical Signs of Acute Toxicity

The primary signs of acute this compound toxicity in rats are neurological and include hypersensitivity, fibrillation, tremors, clonic convulsions, salivation, lacrimation, urinary incontinence, and ataxia of the hindlimbs or whole body. Onset of these signs is rapid, typically occurring within a few hours of exposure.

Experimental Protocol: Acute Oral Toxicity (LD50 Determination)

The following protocol is a representative example of an acute oral toxicity study designed to determine the LD50 of this compound in rats, based on published methodologies.

1. Test Animals:

-

Species and Strain: Wistar rats.

-

Age: Approximately 60 days old.

-

Weight: 150 ± 5g.

-

Sex: Both male and female animals are used in separate groups.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the study.

2. Housing and Diet:

-

Animals are housed in standard laboratory cages under controlled temperature and humidity, with a 12-hour light/dark cycle.

-

Standard laboratory chow and water are provided ad libitum, except for a fasting period before dosing.

3. Dose Preparation and Administration:

-

Test Substance: this compound.

-

Vehicle: Corn oil.

-

Dose Levels: A range of doses are selected based on preliminary range-finding studies. For example, doses of 15, 30, 45, 60, and 75 mg/kg body weight have been used. A control group receives the vehicle only.

-

Administration: A single dose is administered to each animal via oral gavage using a suitable cannula. Animals are fasted for approximately 18 hours prior to dosing.

4. Observation:

-

Observation Period: Animals are monitored for a period of at least 96 hours post-dosing.

-

Clinical Signs: Animals are observed for signs of toxicity and mortality. Observations are made frequently on the day of dosing (e.g., at 2, 4, and 6 hours) and at least daily thereafter for the remainder of the observation period.

-

Body Weight: Body weights are recorded prior to dosing and at the termination of the study.

5. Data Analysis:

-

The LD50 is calculated using a recognized statistical method, such as the graphical method of Miller and Tainter.

Chronic Toxicity

Long-term exposure to this compound has been evaluated in chronic toxicity and carcinogenicity studies in rats.

Quantitative Data

The table below summarizes the key findings from chronic toxicity studies of this compound in rats.

| Study Type | Duration | Route of Administration | NOAEL | Key Effects at Higher Doses | Carcinogenicity | Reference |

| Long-term Toxicity & Carcinogenicity | 2 years | Dietary | 125 ppm (equal to 5 mg/kg bw/day) | Depression in body weight gain, clinical signs of toxicity | No evidence of carcinogenicity | |

| 90-day Toxicity | 90 days | Dietary | 450 ppm (equal to 21.3 mg/kg bw/day) | - | Not assessed | |

| Multigeneration Reproductive Study | 2 generations | Dietary | 40 ppm (equal to 2.6 mg/kg bw/day) (parental systemic toxicity) | Depression of body weight gain, increased mortality in females, body tremors, muscle twitches | Not assessed |

Experimental Protocol: Combined Chronic Toxicity and Carcinogenicity Study

The following protocol outlines the key elements of a 2-year combined chronic toxicity and carcinogenicity study of this compound in rats, based on OECD guidelines and reported study summaries.

1. Test Animals:

-

Species and Strain: Commonly used laboratory strains such as Sprague-Dawley or Wistar rats.

-

Age: Young adult animals, typically starting the study at 6-8 weeks of age.

-

Sex: Equal numbers of male and female rats.

2. Housing and Diet:

-

Animals are housed under standard laboratory conditions as described for acute studies.

-

The test substance, this compound, is incorporated into the basal diet at various concentrations (e.g., 0, 1, 5, 25, 125, or 600 ppm). Diets are prepared regularly to ensure stability and homogeneity of the test substance.

-

Food and water are provided ad libitum.

3. Study Design:

-

Duration: 2 years.

-

Dose Groups: At least three dose levels and a concurrent control group.

-

Group Size: A sufficient number of animals per sex per group to allow for meaningful statistical analysis of both non-neoplastic and neoplastic endpoints.

4. Observations and Examinations:

-